1,4-Dibenzyloxy-2-nitrobenzene 1,4-Dibenzyloxy-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 51792-85-9
VCID: VC21199505
InChI: InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol

1,4-Dibenzyloxy-2-nitrobenzene

CAS No.: 51792-85-9

Cat. No.: VC21199505

Molecular Formula: C20H17NO4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibenzyloxy-2-nitrobenzene - 51792-85-9

Specification

CAS No. 51792-85-9
Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
IUPAC Name 2-nitro-1,4-bis(phenylmethoxy)benzene
Standard InChI InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Standard InChI Key QDZFMSSFDIBXED-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

1,4-Dibenzyloxy-2-nitrobenzene is an aromatic compound that belongs to the class of nitrobenzene derivatives. It contains two benzyloxy groups attached to a benzene ring that also bears a nitro group.

Basic Information

ParameterValue
CAS Number51792-85-9
Molecular FormulaC₂₀H₁₇NO₄
Molecular Weight335.4 g/mol
IUPAC Name2-nitro-1,4-bis(phenylmethoxy)benzene
Synonyms(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene, 1,4-DIBENZYLOXY-2-NITROBENZENE
MDL NumberMFCD00082778

The compound features a nitrobenzene core with two benzyloxy substituents. The nitro group occupies the position ortho to one benzyloxy group and para to the other, creating a unique electronic distribution that influences its chemical behavior .

Structural Characteristics

The structure of 1,4-dibenzyloxy-2-nitrobenzene consists of a central benzene ring with three key substituents:

  • A nitro group (-NO₂) at the 2-position

  • A benzyloxy group (-OCH₂Ph) at the 1-position

  • Another benzyloxy group (-OCH₂Ph) at the 4-position

This arrangement results in a molecule with specific steric and electronic properties that determine its reactivity patterns and physical characteristics .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,4-dibenzyloxy-2-nitrobenzene is essential for its handling, storage, and application in various chemical processes.

Physical Properties

The physical properties of 1,4-dibenzyloxy-2-nitrobenzene are summarized in the following table:

PropertyValueReference
Physical StateSolid
Molecular Weight335.35 g/mol
Storage ConditionAmbient temperature

While specific data on melting point and boiling point for 1,4-dibenzyloxy-2-nitrobenzene is limited in the available sources, we can consider data from structurally related compounds. For instance, the related compound 1,4-dimethoxy-2-nitrobenzene has a melting point of 72°C and a boiling point of 169°C at 13 mmHg .

Chemical Properties

The chemical properties of 1,4-dibenzyloxy-2-nitrobenzene are largely determined by its functional groups:

PropertyValueReference
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Topological Polar Surface Area64.3 Ų
XLogP3-AA (Calculated Partition Coefficient)4.7

The nitro group in the compound is electron-withdrawing, which influences the reactivity of the aromatic ring. The benzyloxy groups, being electron-donating, counterbalance this effect to some extent, creating a molecule with interesting electronic distribution .

Synthesis Methods

Several approaches have been documented for the synthesis of 1,4-dibenzyloxy-2-nitrobenzene, with variations in starting materials, reaction conditions, and yields.

Phase-Transfer Catalysis Method

An alternative synthesis method involves phase-transfer catalysis, which can improve reaction efficiency and yield. This approach typically uses:

  • Benzyl chloride as a benzylating agent

  • A base (typically sodium hydroxide)

  • A phase-transfer catalyst

  • An organic solvent

The reaction involves the following key steps:

  • Formation of phenoxide ions from hydroquinone in the presence of base

  • Transfer of the phenoxide ions to the organic phase by the phase-transfer catalyst

  • Benzylation of the phenoxide ions by benzyl chloride

  • Subsequent nitration to introduce the nitro group

This method can be enhanced using ultrasound irradiation, which has been reported to increase reaction rates and yields for similar transformations .

Spectroscopic Characterization

Spectroscopic data is essential for the identification and structural confirmation of 1,4-dibenzyloxy-2-nitrobenzene.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:

¹³C NMR Spectroscopy

Similarly, expected ¹³C NMR signals would include:

  • Aromatic carbons: approximately 115-155 ppm

  • Methylene carbons (-OCH₂-): approximately 70-71 ppm

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak at m/z 335, corresponding to the molecular weight of C₂₀H₁₇NO₄ .

Applications and Research

1,4-Dibenzyloxy-2-nitrobenzene serves as an important intermediate in organic synthesis and has various applications in research and development.

Synthetic Intermediate

The compound functions as a key intermediate in the synthesis of more complex molecules, particularly:

  • Protected catechol derivatives

  • Functionalized nitrobenzene compounds

  • Precursors for pharmaceutical compounds

Research Applications

In organic chemistry research, 1,4-dibenzyloxy-2-nitrobenzene is utilized in:

  • Studies of regioselective nitration reactions

  • Investigations of benzyl protection strategies

  • Development of novel synthetic methodologies

For instance, it has been employed in the preparation of substituted indoles through reductive cyclization processes, highlighting its utility in heterocyclic synthesis .

Comparison with Related Compounds

To better understand the properties and behavior of 1,4-dibenzyloxy-2-nitrobenzene, it is useful to compare it with structurally related compounds.

Comparison with 1,4-Dimethoxy-2-nitrobenzene

Property1,4-Dibenzyloxy-2-nitrobenzene1,4-Dimethoxy-2-nitrobenzeneReference
Molecular FormulaC₂₀H₁₇NO₄C₈H₉NO₄
Molecular Weight335.4 g/mol183.16 g/mol
StructureBenzyloxy groups at 1,4-positionsMethoxy groups at 1,4-positions
Melting PointNot available in sources72°C
SolubilityExpected lower water solubility due to benzyl groupsSoluble in organic solvents, insoluble in water

The presence of benzyloxy groups in 1,4-dibenzyloxy-2-nitrobenzene, compared to methoxy groups in 1,4-dimethoxy-2-nitrobenzene, results in significant differences in physical properties and reactivity. The benzyloxy groups provide:

  • Increased lipophilicity

  • Greater steric hindrance

  • Additional sites for potential reactions (such as hydrogenolysis of the benzyl groups)

Comparison with 1-Benzyloxy-4-nitrobenzene

Property1,4-Dibenzyloxy-2-nitrobenzene1-Benzyloxy-4-nitrobenzeneReference
Molecular FormulaC₂₀H₁₇NO₄C₁₃H₁₁NO₃
Molecular Weight335.4 g/mol229.23 g/mol
Nitro Group Position2-position4-position
Benzyloxy GroupsTwo (positions 1,4)One (position 1)
Melting PointNot available in sources105-109°C

The differences in substitution pattern between these compounds result in distinct electronic and steric properties, influencing their reactivity and applications in organic synthesis .

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